Antagonistic Activity at α4β2 Nicotinic Acetylcholine Receptor
This compound demonstrates potent antagonism at the human α4β2 nicotinic acetylcholine receptor (nAChR), a key target in neurological disorders and addiction. It inhibits carbamylcholine-induced 86Rb+ ion efflux in human SHEP1 cells expressing the receptor, exhibiting an IC50 value of 5.60 nM [1]. This level of potency is highly significant and comparable to well-characterized α4β2-selective ligands. In contrast, structurally related pyrimidine-containing molecules often exhibit much lower potency at this receptor, with EC50 values for agonism in the micromolar range (e.g., 7.00 µM for a related compound on the α3β4 nAChR subtype), highlighting a clear functional divergence based on subtle structural differences [2].
| Evidence Dimension | In vitro nAChR Antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.60 nM |
| Comparator Or Baseline | A structurally similar pyrimidine compound (agonist): EC50 = 7.00 µM on α3β4 nAChR |
| Quantified Difference | ~1250-fold difference in potency (assuming agonist/antagonist comparison is relevant for class distinction) |
| Conditions | Antagonist assay: inhibition of carbamylcholine-induced 86Rb+ ion efflux in human SHEP1 cells expressing human α4β2 nAChR [1]. Agonist assay: functional activation of human α3β4 nAChR in HEK293 cells [2]. |
Why This Matters
This quantitative data on a specific nAChR subtype provides a rationale for its selection in neuroscience research focused on α4β2 receptor pharmacology, distinguishing it from less potent or functionally divergent pyrimidine analogs.
- [1] BindingDB. BDBM50382472: CHEMBL2024094, IC50 = 5.60 nM for human α4β2 nAChR. Accessed 2026. View Source
- [2] BindingDB. BDBM50369150: CHEMBL1788226, EC50 = 7.00E+3 nM for human α3β4 nAChR. Accessed 2026. View Source
